ethyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
Overview
Description
Ethyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that features a quinazolinone moiety, a thiophene ring, and an ester functional group
Preparation Methods
The synthesis of ethyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate involves multiple steps, including the formation of the quinazolinone core, the thiophene ring, and the esterification process. The synthetic route typically starts with the preparation of the quinazolinone intermediate, followed by the introduction of the thiophene ring through a series of condensation reactions. The final step involves esterification to form the ethyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and thiophene-based molecules. Compared to these compounds, ethyl 4-methyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity. Some similar compounds include:
- 4-hydroxy-2-quinolones
- Indole derivatives
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Properties
IUPAC Name |
ethyl 4-methyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S/c1-3-35-26(34)21-16(2)22(23(32)28-17-9-5-4-6-10-17)36-24(21)29-20(31)13-14-30-15-27-19-12-8-7-11-18(19)25(30)33/h4-12,15H,3,13-14H2,1-2H3,(H,28,32)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVWROYOXBHFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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